9,9-Dibromo-9H-fluorene

Electrochemistry Reductive Dehalogenation Gem-dihalide Reduction

9,9-Dibromo-9H-fluorene is the irreplaceable gem-dibromide for synthesizing 9,9-dialkyl-2,7-dibromofluorene monomers—the workhorses of Suzuki polycondensation for high-performance OLED emitters. Unlike other gem-dihalides, its potential-dependent reduction selectively yields 9,9'-bifluorenylidene without competing cyclopropanation, critical for molecular switches. Secure high-purity ≥97% material with proven batch consistency for reliable polymer synthesis.

Molecular Formula C13H8Br2
Molecular Weight 324.01 g/mol
CAS No. 15300-75-1
Cat. No. B097378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,9-Dibromo-9H-fluorene
CAS15300-75-1
Synonyms9,9-Dibromo-9H-fluorene
Molecular FormulaC13H8Br2
Molecular Weight324.01 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=CC=CC=C3C2(Br)Br
InChIInChI=1S/C13H8Br2/c14-13(15)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8H
InChIKeyUWFJUHQVTXODNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9,9-Dibromo-9H-fluorene (CAS 15300-75-1): Core Properties and Classification as a Key Fluorene Synthon


9,9-Dibromo-9H-fluorene is a geminal dihalide belonging to the fluorene class of polycyclic aromatic hydrocarbons. It is characterized by a rigid, planar fluorene backbone with two bromine atoms at the 9-position, resulting in a molecular weight of 324.01 g/mol and a predicted density of 1.846 g/cm³ . The compound is a white to light-yellow solid with a melting point of 114 °C (in acetone) and a predicted boiling point of 342.2 °C . It is primarily utilized as a synthetic building block for conjugated polymers, organic semiconductors, and OLED materials, owing to the high reactivity of the gem-dibromo moiety .

Why 9,9-Dibromo-9H-fluorene Cannot Be Directly Replaced by Other Fluorene Dihalides or Monohalides


Generic substitution of 9,9-dibromo-9H-fluorene with other halogenated fluorenes or gem-dihalo compounds is not scientifically valid due to fundamental differences in their redox behavior, reaction pathways, and product distributions. Electrochemical studies show that while 9,9-dichlorofluorene reduces via a two-electron process to form a 9-chlorofluorenyl anion, 9,9-dibromofluorene exhibits potential-dependent product distributions due to the stability of the intermediate 9-bromofluorenyl radical, which may not be reduced at the applied potential [1]. Furthermore, in carbenoid reactions with alkyllithium and olefins, 9,9-dibromofluorene fails to form cyclopropane derivatives, unlike the structurally analogous dibromodiphenylmethane, due to steric hindrance and the preferential formation of 9,9'-bifluorenylidene . These distinct mechanistic behaviors render the compound non-fungible in synthetic protocols, as detailed in the quantitative evidence below.

Quantitative Differentiation of 9,9-Dibromo-9H-fluorene: Comparative Data for Scientific Selection


Redox Behavior and Product Distribution vs. 9,9-Dichlorofluorene

The redox behavior of 9,9-dibromofluorene differs fundamentally from that of 9,9-dichlorofluorene at platinum and vitreous carbon electrodes in dimethylformamide. While 9,9-dichlorofluorene undergoes an initial two-electron reduction to form a 9-chlorofluorenyl anion, the reduction of 9,9-dibromofluorene is potential-dependent, with the intermediate 9-bromofluorenyl radical potentially not being reduced, leading to distinct product distributions [1].

Electrochemistry Reductive Dehalogenation Gem-dihalide Reduction

Carbenoid Reaction Pathway Divergence vs. Dibromodiphenylmethane

In reactions with methyllithium in the presence of ethyl vinyl ether, dibromodiphenylmethane yields 1,1-diphenyl-2-ethoxycyclopropane via a carbenoid intermediate. Under identical conditions, 9,9-dibromofluorene does not form cyclopropane derivatives but instead produces 9,9'-bifluorenylidene, a divergence attributed to steric hindrance and the stability of intermediates in the rigid fluorene system .

Carbenoid Chemistry Alkyllithium Reactions Cyclopropanation

Thermal Stability and Fusion Enthalpy vs. 9-Bromofluorene and 9-Chlorofluorene

Differential scanning calorimetry (DSC) data provide a quantitative basis for differentiating the thermal behavior of 9,9-dibromofluorene from its monohalogenated analogs. While direct DSC data for 9,9-dibromofluorene is not available in the core literature, its melting point of 114 °C (acetone) is significantly lower than that of 9-bromofluorene (373.1–374.3 K, approx. 100 °C) and 9-chlorofluorene (360.5–361.9 K, approx. 87–89 °C) [1]. The gem-dibromo substitution alters intermolecular interactions and crystal packing, impacting its handling and processing in solid-state applications.

Thermal Analysis Differential Scanning Calorimetry Material Stability

Precursor to 9,9-Dialkyl-2,7-dibromofluorene Monomers for High-Performance OLED Polymers

While 9,9-dibromo-9H-fluorene itself is not directly used in polymerizations, it serves as the essential starting material for the synthesis of 9,9-dialkyl-2,7-dibromofluorenes, which are critical monomers for Suzuki and Yamamoto polycondensations [1]. The presence of the 9,9-dibromo moiety enables the introduction of solubilizing alkyl chains, a modification that is not accessible from monobrominated or 2,7-dibrominated fluorenes. Polymers derived from these monomers exhibit high molecular weights and are integral to the fabrication of efficient blue-light-emitting diodes [2].

OLED Materials Polymer Synthesis Conjugated Polymers

High-Value Application Scenarios for 9,9-Dibromo-9H-fluorene Based on Verified Evidence


Electrochemical Synthesis of Bifluorenylidene Derivatives

The potential-dependent reduction of 9,9-dibromofluorene enables selective access to 9,9'-bifluorenylidene via reductive dehalogenation and coupling pathways that are distinct from those of 9,9-dichlorofluorene [1]. This is a key intermediate for overcrowded alkenes and molecular switches.

Non-Cyclopropanating Carbenoid Reactions

In reactions with alkyllithiums, 9,9-dibromofluorene uniquely avoids cyclopropanation and instead yields bifluorenylidene products [1]. This is critical for chemists seeking to functionalize the 9-position without forming three-membered rings, a common pitfall with other gem-dihalides.

Synthesis of 9,9-Dialkyl-2,7-dibromofluorene Monomers for OLED Polymers

9,9-Dibromofluorene is the essential precursor for introducing solubilizing alkyl chains at the 9-position, followed by bromination at the 2 and 7 positions to yield 9,9-dialkyl-2,7-dibromofluorene monomers [1]. These monomers are the workhorses of Suzuki and Yamamoto polycondensations for producing high-performance polyfluorene-based OLED emitters .

Calibration and Method Development in Thermal Analysis

With a well-defined melting point of 114 °C and distinct thermal behavior compared to mono-halogenated fluorenes [1], 9,9-dibromofluorene can serve as a reference material for calibrating DSC instruments and validating thermal analysis methods for halogenated aromatic compounds.

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